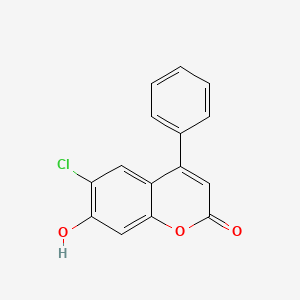

6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists . The synthesis methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Scientific Research Applications

Biological Activity and Chemical Synthesis

6-Chloro-7-hydroxy-4-phenyl-2H-chromen-2-one and its derivatives have been widely studied for their biological activities and applications in chemical synthesis. El Azab et al. (2014) highlighted the synthesis of 6-chloro-2-oxo-2H-chromene-4-carbaldehyde, a key intermediate for multicomponent reactions, which led to compounds exhibiting significant antimicrobial activity against various bacteria and fungi El Azab, Youssef, & Amin, 2014. Similarly, Alonzi et al. (2014) synthesized novel polystyrene-supported catalysts for Michael addition, utilizing derivatives of 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one, for the synthesis of Warfarin and its analogues, achieving high conversion yields Alonzi et al., 2014.

Pharmacological Screening and Spectrophotometric Determination

Garazd et al. (2002) conducted pharmacological screening of Mannich bases derived from 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one, revealing its potential as a stimulant for the central and peripheral nervous systems with neuroleptic and tranquilizing activities Garazd, Panteleimonova, Garazd, & Khilya, 2002. Kaur, Agnihotri, & Agnihotri (2022) explored its role in the spectrophotometric determination of palladium, demonstrating its effectiveness in trace determination Kaur, Agnihotri, & Agnihotri, 2022.

Antimicrobial, Antioxidant, and Enzyme Inhibition Activities

Several studies have investigated the antimicrobial and antioxidant properties of 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one derivatives. Hatzade et al. (2008) synthesized hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides, exhibiting notable antimicrobial and antioxidant activity Hatzade, Taile, Gaidhane, Haldar, & Ingle, 2008. Kumar et al. (2013) focused on benzyl 2H-chromenones and their α-amylase inhibitory and ABTS scavenging activities, identifying compounds with potent enzyme inhibitory and free radical scavenging potentials Kumar et al., 2013.

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one derivatives have also been a significant area of research. Sert et al. (2018) conducted comprehensive studies, including molecular docking and Hirshfeld surface analysis, to understand the compound's interactions and properties Sert et al., 2018. Channabasappa et al. (2018) synthesized and characterized the title compound, examining its crystal and molecular structure and highlighting various intermolecular interactions Channabasappa, Kumara, Lokanath, & Kariyappa, 2018.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antibacterial and antifungal activities , suggesting potential targets could be microbial enzymes or proteins.

Biochemical Pathways

Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on its potential antimicrobial activity , it may lead to the inhibition of microbial growth or even microbial death.

properties

IUPAC Name |

6-chloro-7-hydroxy-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-12-6-11-10(9-4-2-1-3-5-9)7-15(18)19-14(11)8-13(12)17/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQNFQUMZKUALD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419865 |

Source

|

| Record name | 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |

CAS RN |

53391-72-3 |

Source

|

| Record name | 6-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)